molecular formula C7H6INO2 B1283256 4-Amino-2-iodobenzoic acid CAS No. 73655-51-3

4-Amino-2-iodobenzoic acid

Cat. No.: B1283256
CAS No.: 73655-51-3
M. Wt: 263.03 g/mol
InChI Key: BECAAKAVMYEKLN-UHFFFAOYSA-N
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Description

4-Amino-2-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It is characterized by the presence of an amino group at the fourth position and an iodine atom at the second position on the benzene ring, along with a carboxylic acid group

Scientific Research Applications

Oxidation and Functional Group Transformations

4-Amino-2-iodobenzoic acid is related to 2-Iodoxybenzoic acid (IBX), which is primarily used in the oxidation of alcohols to carbonyl compounds at room temperature. IBX's unique property of being insoluble in most solvents except DMSO, coupled with its tolerance for amine functionality, makes it useful for the oxidation of amino alcohols to amino carbonyl compounds. Additionally, IBX can oxidize 1,2-glycols without cleaving the glycol carbon-carbon bond and is also effective in oxidizing allylic and benzylic positions. This compound is instrumental in the synthesis of a,b-unsaturated carbonyl compounds from carbonyl compounds, with IBX as the oxidant. The oxidation of silyl enol ethers upon exposure to IBX and 4-methoxypyridine N-oxide is another application area. Furthermore, water-soluble derivatives and polymer-based IBX offer additional advantages in transformations that facilitate the construction of diverse heterocyclic systems (Nair, 2020).

Solid State Structure Analysis

The solid-state structure of compounds related to this compound, like 4-iodobenzoic acid, has been explored using techniques such as variable temperature X-ray diffraction and solid-state NMR. These studies reveal insights into molecular interactions and transitions, such as the presence of strong hydrogen bonds and van der Waals forces between iodine atoms in the dimeric unit in the solid state (Nygren, Wilson, & Turner, 2005).

Iodine Accumulation and Antioxidant Potential in Plants

Studies on iodobenzoates, including 4-iodobenzoic acid, have been conducted to understand their effect on plant growth, development, and antioxidant activity. For instance, research on tomato seedlings showed that iodine compounds like 4-iodobenzoic acid can affect plant growth and development, impact iodine accumulation in plant tissues, and modify the content of certain antioxidants in tomato leaves. These findings are crucial for understanding the role of iodine in plant physiology and its potential agricultural applications (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

Surface Modification and Sensor Development

The modification of surfaces, like glassy carbon electrodes, with compounds such as 4-aminobenzoic acid has significant implications in sensor technology. This modification technique is used for fabricating various sensors and devices, demonstrating the versatility of 4-aminobenzoic acid in developing new materials with specific electrical and chemical properties (Liu, Cheng, Liu, & Dong, 2000).

Safety and Hazards

4-Amino-2-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-iodobenzoic acid can be synthesized through a multi-step process starting from 2-aminobenzoic acid. The synthesis involves the following steps:

    Diazotization: 2-Aminoben

Properties

IUPAC Name

4-amino-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECAAKAVMYEKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559033
Record name 4-Amino-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73655-51-3
Record name 4-Amino-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-iodobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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